molecular formula C24H23N3OS B2543279 N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide CAS No. 869870-62-2

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide

Cat. No. B2543279
CAS RN: 869870-62-2
M. Wt: 401.53
InChI Key: YNDPMYMIZOSONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CCPA belongs to the class of compounds known as adenosine receptor agonists and has been shown to have a high affinity for the A1 adenosine receptor subtype.

Mechanism of Action

Target of Action

The primary target of N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide is the insect ryanodine receptor (RyR). The RyR is a promising target for the development of novel insecticides .

Mode of Action

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide: interacts with its target, the RyR, by binding to it. This interaction results in changes to the receptor that can lead to the death of the insect .

Biochemical Pathways

The biochemical pathway affected by N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide involves the RyR. When the compound binds to the RyR, it disrupts the normal functioning of the receptor, leading to downstream effects that can result in the death of the insect .

Result of Action

The molecular and cellular effects of N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide’s action involve the disruption of the normal functioning of the RyR. This disruption can lead to the death of the insect .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-9-11-18(12-10-17)22-20(26-23(29-22)19-7-3-2-4-8-19)15-21(28)27-24(16-25)13-5-6-14-24/h2-4,7-12H,5-6,13-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDPMYMIZOSONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)CC(=O)NC4(CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide

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